molecular formula C12H11BrClNO2S2 B2902523 4-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)thiophene-2-carboxamide CAS No. 2034403-85-3

4-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)thiophene-2-carboxamide

Cat. No. B2902523
CAS RN: 2034403-85-3
M. Wt: 380.7
InChI Key: CSXBJVJQISMCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)thiophene-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is also known as BCTC and has shown promising results in studies related to pain management, cancer treatment, and neurological disorders.

Mechanism of Action

BCTC acts as a potent antagonist of the TRPV1 receptor, which is involved in the perception of pain. It binds to the receptor and prevents the activation of the receptor by various stimuli such as heat, capsaicin, and acid. This results in the inhibition of pain sensation. BCTC has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BCTC has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of inflammatory mediators such as prostaglandins and cytokines. BCTC has also been found to reduce the levels of oxidative stress markers in the brain. Furthermore, BCTC has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BCTC has several advantages for lab experiments. It is a potent and selective TRPV1 antagonist, which makes it a useful tool for studying the role of TRPV1 in pain perception. BCTC has also been found to have low toxicity and good stability, which makes it suitable for use in animal models. However, BCTC has some limitations as well. It has poor solubility in water, which makes it difficult to administer to animals. Furthermore, BCTC has been found to have some off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research related to BCTC. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the use of BCTC in combination with other drugs for the treatment of pain and cancer. Furthermore, BCTC has shown promising results in the treatment of neurological disorders, and future research could focus on the development of BCTC-based therapies for these disorders. Finally, more research is needed to understand the off-target effects of BCTC and to develop strategies to minimize these effects.

Synthesis Methods

The synthesis of BCTC involves the reaction of 2-bromoethanol with 5-chlorothiophene-2-carboxylic acid to form 2-(5-chlorothiophen-2-yl)ethanol. This intermediate is then reacted with thionyl chloride to form 2-(5-chlorothiophen-2-yl)ethanoyl chloride. The final step involves the reaction of 2-(5-chlorothiophen-2-yl)ethanoyl chloride with 2-methoxyethylamine to form BCTC.

Scientific Research Applications

BCTC has been extensively studied for its potential use in pain management. It has been found to be a potent antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor, which is involved in the perception of pain. BCTC has also shown promising results in studies related to cancer treatment, where it has been found to induce apoptosis in cancer cells. Furthermore, BCTC has been studied for its potential use in neurological disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

4-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClNO2S2/c1-17-8(9-2-3-11(14)19-9)5-15-12(16)10-4-7(13)6-18-10/h2-4,6,8H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXBJVJQISMCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CS1)Br)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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